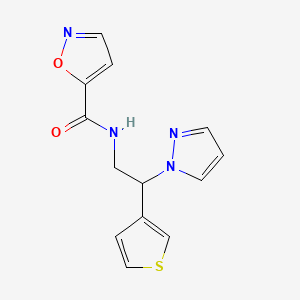

1-(2-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis

This would involve studying the molecular structure of the compound, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used.Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. This could include looking at its reactivity, the products it forms, and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications

Antioxidant and Antiproliferative Applications

Compounds derived from quinoline and its derivatives have been explored for their antioxidant and antiproliferative properties. For instance, amino alcohol derivatives synthesized from 1,4-naphthoquinone demonstrated significant antioxidant activity, as well as acetylcholinesterase inhibition and antiproliferative effects against various tumor cell lines (Estolano-Cobián et al., 2020). Such findings suggest that structurally related compounds like "1-(2-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one" could also exhibit similar biological activities, making them potential candidates for further investigation in drug discovery, particularly in the search for new antioxidants and anticancer agents.

Fluorescence Derivatization and High-Performance Liquid Chromatography (HPLC)

Quinoline derivatives have been utilized as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography, indicating their utility in analytical chemistry for sensitive detection and quantification of biological and chemical samples (Yoshida et al., 1992). The structural features of "1-(2-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one," such as the presence of a sulfonyl group and methoxyquinoline moiety, could render it a suitable candidate for developing novel fluorescence derivatization agents.

Crystal Engineering and Drug Design

The inclusion of fluorine atoms and sulfonyl groups in chemical structures has been noted to influence the crystal packing, molecular interactions, and overall physicochemical properties of compounds. These modifications can enhance the bioavailability, stability, and efficacy of drug molecules (Choudhury & Row, 2006). Therefore, the specific arrangement of fluorine, sulfonyl, and methoxy groups in "1-(2-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one" could be of interest in the context of drug design and crystal engineering, aiming to optimize drug-like properties and effectiveness.

Safety And Hazards

This would involve looking at any potential risks associated with the compound, such as toxicity, flammability, or environmental impact.

Future Directions

This would involve speculating on potential future research directions, such as new applications for the compound or ways to improve its synthesis.

properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FNO4S/c1-17(2)18-8-11-21(12-9-18)33(30,31)25-16-28(15-19-6-4-5-7-23(19)27)24-13-10-20(32-3)14-22(24)26(25)29/h4-14,16-17H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHSHUMBQYUXBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2458211.png)

![3-cinnamyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458212.png)

![N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2458214.png)

![9-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2458215.png)

![Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2458217.png)

![4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2458219.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2458220.png)

![ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2458222.png)

![3-[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2458225.png)

![6-[2-(Azepan-1-yl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2458228.png)